6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline
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Overview
Description
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a complex organic compound with a unique structure that includes methoxy groups, a piperidine ring, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline core, followed by the introduction of the methoxy groups and the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents used.
Scientific Research Applications
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the piperidine ring.
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline: Lacks the methoxy groups.
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)isoquinoline: Lacks the phenyl group.
Uniqueness
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is unique due to the presence of both methoxy groups and the piperidine ring, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications.
Biological Activity
6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₂₁H₂₃N₃O₃
- Molecular Weight : 378.5 g/mol
- InChIKey : MXAJMKFEHXVNAD-UHFFFAOYSA-N
This isoquinoline derivative features a dimethoxy group and a piperidine moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoquinoline compounds exhibit promising antimicrobial properties. Specifically, the methanolic extracts containing isoquinoline derivatives have shown significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the isoquinoline structure can enhance antimicrobial efficacy.
Anticancer Activity
Isoquinoline derivatives have been investigated for their anticancer potential. In vitro studies have reported that compounds similar to this compound exhibit antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicate effective inhibition of cell proliferation at low concentrations .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Antibacterial Mechanisms : Its interaction with bacterial cell membranes disrupts cellular integrity, leading to cell death.
- Modulation of Enzymatic Activity : The presence of methoxy groups may enhance the compound's ability to interact with specific enzymes involved in cell signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in Phytochemical Analysis evaluated the antimicrobial properties of various isoquinoline derivatives. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values around 62.5 µg/mL .
Study 2: Anticancer Properties
In a separate investigation focused on anticancer activity, researchers found that the compound demonstrated considerable antiproliferative effects against several cancer cell lines. The study reported IC50 values as low as 226 µg/mL for HeLa cells, indicating strong potential for therapeutic applications in oncology .
Summary Table of Biological Activities
Activity Type | Target | Effectiveness (MIC/IC50) |
---|---|---|
Antibacterial | Staphylococcus aureus | MIC = 62.5 µg/mL |
Antibacterial | Escherichia coli | MIC = 78.12 µg/mL |
Anticancer | HeLa (cervical cancer) | IC50 = 226 µg/mL |
Anticancer | A549 (lung cancer) | IC50 = 242.52 µg/mL |
Properties
CAS No. |
89707-47-1 |
---|---|
Molecular Formula |
C23H26N2O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C23H26N2O3/c1-25-11-9-18(10-12-25)28-22-14-17-13-20(26-2)21(27-3)15-19(17)23(24-22)16-7-5-4-6-8-16/h4-8,13-15,18H,9-12H2,1-3H3 |
InChI Key |
MXAJMKFEHXVNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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